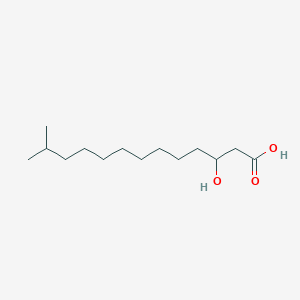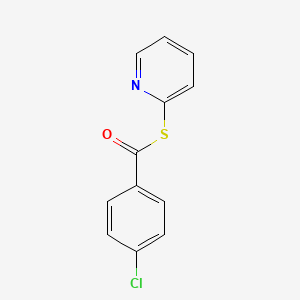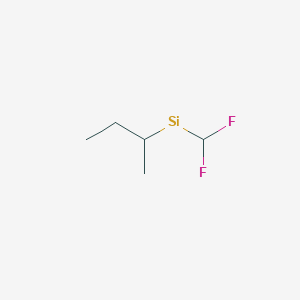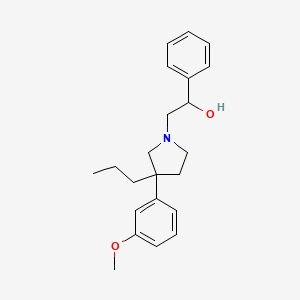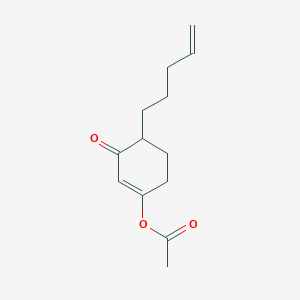
3,4,5,6,7-Pentamethylidenenona-1,8-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6,7-Pentamethylidenenona-1,8-diene is a chemical compound known for its unique structure and properties. It belongs to the class of conjugated dienes, which are compounds containing two double bonds separated by a single bond. This structure imparts significant stability and reactivity to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7-Pentamethylidenenona-1,8-diene can be achieved through several methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide . This method is widely used for preparing conjugated dienes due to its efficiency and simplicity.
Industrial Production Methods
Industrial production of conjugated dienes, including this compound, often involves the acid-catalyzed double dehydration of diols . This method is favored for its scalability and cost-effectiveness, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3,4,5,6,7-Pentamethylidenenona-1,8-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium (Pd) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
科学的研究の応用
3,4,5,6,7-Pentamethylidenenona-1,8-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for modifying biological molecules and studying their interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 3,4,5,6,7-Pentamethylidenenona-1,8-diene involves its ability to participate in various chemical reactions. The compound’s conjugated diene structure allows it to undergo electrophilic addition reactions, where an electrophile adds to the double bonds . This reactivity is due to the delocalization of electrons in the conjugated system, which stabilizes the intermediate carbocations formed during the reaction.
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of synthetic rubber.
Isoprene (2-methyl-1,3-butadiene): A key monomer in natural rubber production.
Uniqueness
3,4,5,6,7-Pentamethylidenenona-1,8-diene is unique due to its specific structure, which imparts distinct reactivity and stability compared to other conjugated dienes. Its multiple methylidene groups provide additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
71413-61-1 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC名 |
3,4,5,6,7-pentamethylidenenona-1,8-diene |
InChI |
InChI=1S/C14H16/c1-8-10(3)12(5)14(7)13(6)11(4)9-2/h8-9H,1-7H2 |
InChIキー |
ZIBYAXDRKFGSBF-UHFFFAOYSA-N |
正規SMILES |
C=CC(=C)C(=C)C(=C)C(=C)C(=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


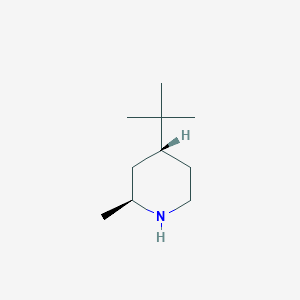

![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)
